molecular formula C12H12O2S B11937733 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide CAS No. 23695-63-8

4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide

Cat. No.: B11937733
CAS No.: 23695-63-8
M. Wt: 220.29 g/mol
InChI Key: GJZLCJJIQHGLOB-UHFFFAOYSA-N
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Description

4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide is a chemical compound with the molecular formula C12H12O2S and a molecular weight of 220.287 g/mol This compound is characterized by its unique structure, which includes a methanothiomethano bridge and a naphthalene core with two dioxide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide typically involves the reaction of naphthalene derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of thiol reagents in the presence of oxidizing agents to introduce the methanothiomethano bridge and dioxide groups. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide include other naphthalene derivatives with sulfur-containing functional groups, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a methanothiomethano bridge and two dioxide groups. This structure imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for specialized applications in research and industry .

Properties

CAS No.

23695-63-8

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

12λ6-thiatricyclo[4.4.3.01,6]trideca-2,4,7,9-tetraene 12,12-dioxide

InChI

InChI=1S/C12H12O2S/c13-15(14)9-11-5-1-2-6-12(11,10-15)8-4-3-7-11/h1-8H,9-10H2

InChI Key

GJZLCJJIQHGLOB-UHFFFAOYSA-N

Canonical SMILES

C1C23C=CC=CC2(CS1(=O)=O)C=CC=C3

Origin of Product

United States

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